Malonyl coenzyme A lithium salt

Catalog No.
S788266
CAS No.
108347-84-8
M.F
C24H38LiN7O19P3S
M. Wt
860.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonyl coenzyme A lithium salt

CAS Number

108347-84-8

Product Name

Malonyl coenzyme A lithium salt

Molecular Formula

C24H38LiN7O19P3S

Molecular Weight

860.6 g/mol

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N

Synonyms

Malonyl-CoA

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Studying Fatty Acid and Polyketide Synthesis:

  • Fatty acid synthesis: Malonyl-CoA acts as a building block in the process of fatty acid synthesis, where it is incorporated into the growing fatty acid chain by the enzyme fatty acid synthase. This makes it essential for understanding and manipulating this vital pathway in various research areas, including metabolism, obesity, and cancer [].
  • Polyketide synthesis: Malonyl-CoA serves as a unique extender unit in the biosynthesis of polyketides, a diverse group of natural products with diverse biological activities. Studying its role in this process allows researchers to explore the production of novel drugs and antibiotics [].

Investigating Mitochondrial Function:

  • α-ketoglutarate transport: Malonyl-CoA plays a role in facilitating the transport of α-ketoglutarate across the mitochondrial membrane. This metabolite is crucial for the Krebs cycle, the central energy-generating pathway in cells. Studying the interaction of Malonyl-CoA with α-ketoglutarate transport helps researchers understand mitochondrial function and its role in various diseases [].

Enzyme Activity Assays:

  • Fatty acid oxidation assay: Malonyl-CoA can be used to pre-incubate cells in specific media to assess their fatty acid oxidation capacity. This helps researchers investigate how cells utilize fatty acids for energy production and explore potential therapeutic targets related to fatty acid metabolism [].
  • Fatty acid synthase assay: Malonyl-CoA serves as a substrate in scintillation proximity assays for measuring the activity of fatty acid synthase. This allows researchers to study the regulation and potential inhibition of this enzyme, which is relevant in cancer research [].
  • Succinyl-CoA ligase assay: Malonyl-CoA can be used as an internal standard in reaction mixtures to analyze the activity of succinyl-CoA ligase. This enzyme plays a role in the urea cycle, and studying its activity helps researchers understand nitrogen metabolism and potential abnormalities related to this pathway [].

Malonyl coenzyme A lithium salt is a derivative of coenzyme A, characterized by its involvement in various biochemical processes, particularly in fatty acid metabolism. It is recognized for its role as a substrate for fatty acid synthase, which is crucial in the biosynthesis of fatty acids. The chemical formula for malonyl coenzyme A lithium salt is C₁₈H₂₃N₇O₁₄P₂S, and it has a CAS number of 108347-84-8. This compound exists as a lithium salt to enhance its solubility and stability in biochemical applications .

  • Fatty Acid Synthesis: Malonyl-CoA acts as a two-carbon donor unit during fatty acid synthesis. The condensation reaction between Malonyl-CoA and Acetyl-CoA by FAS initiates the elongation of the fatty acid chain [].
  • Regulation of Mitochondrial Fatty Acid Import: Malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), an enzyme responsible for transporting long-chain fatty acids into the mitochondria for breakdown. This prevents excessive fatty acid oxidation when synthesis is active [].
That typically start from acetic acid derivatives and involve phosphorylation steps to introduce the phosphate groups necessary for the final product.
  • Lithium Salt Formation: The conversion to lithium salt can be achieved by neutralizing malonyl coenzyme A with lithium hydroxide or lithium carbonate, enhancing its solubility for laboratory use .
  • Malonyl coenzyme A lithium salt exhibits significant biological activity primarily through its regulatory role in fatty acid metabolism. By influencing the activity of key enzymes, it helps maintain lipid homeostasis and energy balance within cells. Its inhibition of carnitine palmitoyltransferase I is particularly important in metabolic pathways that dictate whether fatty acids are stored or utilized for energy .

    The synthesis of malonyl coenzyme A lithium salt can be achieved through several methods:

    • Enzymatic Synthesis: Utilizing specific enzymes such as malonyl coenzyme A synthetase, which catalyzes the conversion of malonic acid and coenzyme A into malonyl coenzyme A.
    • Chemical Synthesis: This involves

    Malonyl coenzyme A lithium salt has diverse applications in various fields:

    • Biochemical Research: It serves as a substrate for studying fatty acid synthesis pathways and enzyme kinetics.
    • Pharmaceutical Development: Its role in regulating lipid metabolism makes it a target for drug development aimed at treating metabolic disorders.
    • Agricultural Biotechnology: It can be used to engineer plants for improved oil production by manipulating fatty acid biosynthesis pathways .

    Malonyl coenzyme A lithium salt shares structural and functional similarities with several other compounds involved in metabolic pathways:

    CompoundChemical StructureRole in MetabolismUnique Features
    Acetyl Coenzyme AC₂H₃N₇O₁₁PPrecursor for fatty acid synthesisCentral role in energy metabolism
    Succinyl Coenzyme AC₄H₅N₇O₁₁PInvolved in the citric acid cycleKey intermediate in energy production
    Propionyl Coenzyme AC₃H₅N₇O₁₁PImportant for odd-chain fatty acid metabolismUnique role in gluconeogenesis

    Malonyl coenzyme A lithium salt is unique due to its specific function as an inhibitor of carnitine palmitoyltransferase I, distinguishing it from other acyl-CoA derivatives that primarily serve as substrates or intermediates without such regulatory roles .

    Malonyl-CoA was first identified in the mid-20th century during investigations into fatty acid biosynthesis. The discovery of its lithium salt form followed advancements in stabilizing coenzyme A derivatives for laboratory use. Early studies revealed that Malonyl-CoA is synthesized via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC), a reaction requiring ATP and bicarbonate. The lithium salt variant gained prominence due to its enhanced solubility in aqueous buffers (up to 10 mg/mL in PBS, pH 7.2), making it indispensable for in vitro assays.

    Physiological Significance in Metabolic Pathways

    Malonyl-CoA Li⁺ regulates two opposing metabolic processes:

    • Fatty Acid Synthesis: As the extender unit in fatty acid elongation, it donates two-carbon units to acyl chains via fatty acid synthase (FAS).
    • Fatty Acid Oxidation Inhibition: By suppressing carnitine palmitoyltransferase 1 (CPT1), it prevents fatty acids from entering mitochondria for β-oxidation.

    This dual role establishes Malonyl-CoA as a metabolic checkpoint, balancing energy storage and utilization. In cancer cells, elevated Malonyl-CoA levels correlate with upregulated FAS activity, a survival mechanism exploited by proliferating tumors.

    Table 1: Key Biochemical Properties of Malonyl-CoA Lithium Salt

    PropertyValueSource
    Molecular Formula$$ \text{C}{24}\text{H}{38}\text{LiN}7\text{O}{19}\text{P}_3\text{S} $$
    Molecular Weight860.6 g/mol
    Solubility (PBS, pH 7.2)~10 mg/mL
    UV Absorption (λₘₐₓ)257 nm
    Storage Conditions-20°C (stable for ≥4 years)

    Role in Fatty Acid Biosynthesis

    Malonyl-CoA is the primary two-carbon donor in fatty acid biosynthesis. The enzyme acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [2] [4]. This reaction occurs in the cytosol and mitochondrial outer membrane, with ACC1 (cytosolic) and ACC2 (mitochondrial-associated) isoforms serving distinct roles [2] [4]. Malonyl-CoA is subsequently transferred to acyl carrier protein (ACP) via malonyl-CoA:ACP transacylase (MCAT), forming malonyl-ACP, which elongates fatty acid chains during de novo synthesis [5].

    Key enzymatic steps:

    • ACC-mediated carboxylation:
      $$
      \text{Acetyl-CoA} + \text{HCO}_3^- + \text{ATP} \xrightarrow{\text{ACC}} \text{Malonyl-CoA} + \text{ADP} + \text{Pi}
      $$
      [2] [4]
    • MCAT-mediated transacylation:
      $$
      \text{Malonyl-CoA} + \text{holo-ACP} \xrightarrow{\text{MCAT}} \text{malonyl-ACP} + \text{CoA}
      $$
      [5]

    Table 1: ACC Isoforms and Their Roles

    IsoformLocalizationPrimary Function
    ACC1CytosolSupplies malonyl-CoA for fatty acid synthesis
    ACC2Mitochondrial membraneRegulates fatty acid oxidation via malonyl-CoA [2] [4]

    Regulatory Functions in Fatty Acid Oxidation

    Malonyl-CoA exerts allosteric control over mitochondrial fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into mitochondria [4] [6]. Structural studies reveal two malonyl-CoA binding sites on CPT1:

    • CoA site (A site): Mediates interaction between CPT1’s N- and C-terminal domains, sharing the acyl-CoA hemitunnel [6].
    • Opposite-to-CoA site (O site): Overlaps with the carnitine-binding locus in the catalytic channel [6].

    Mutational analyses (e.g., E26K, K561E) demonstrate that disruptions at the A site reduce CPT1’s sensitivity to malonyl-CoA by 12-fold, underscoring the importance of interdomain interactions [6]. Kinetic studies further show mixed-type inhibition, where malonyl-CoA alters carnitine’s affinity for CPT1 [6].

    Participation in Polyketide Biosynthesis

    In polyketide biosynthesis, malonyl-CoA serves as an extender unit for chain elongation. Polyketide synthases (PKSs) utilize malonyl-CoA analogously to fatty acid synthase, but with greater substrate flexibility, enabling structural diversity in products like antibiotics and pigments [4] [5]. For example, Mycobacterium tuberculosis FabD (a MCAT homolog) transfers malonyl groups to ACP for mycolic acid synthesis, a polyketide essential for bacterial cell wall integrity [5].

    Comparative analysis:

    PathwayEnzymeProduct Diversity
    Fatty acidFASNLimited (C16–C18)
    PolyketidePKSHigh (e.g., erythromycin, tetracycline) [4] [5]

    Mitochondrial Transport Functions and α-Ketoglutarate Regulation

    Mitochondrial malonyl-CoA is synthesized via acyl-CoA synthetase family member 3 (ACSF3), which ligates malonate to CoA, bypassing ACC-dependent pathways [7]. This pathway detoxifies malonate—a succinate dehydrogenase inhibitor—by converting it to malonyl-CoA, which is decarboxylated to acetyl-CoA [7]. Additionally, malonyl-CoA regulates α-ketoglutarate (α-KG) levels through its interplay with the tricarboxylic acid (TCA) cycle:

    • Malonate accumulation inhibits α-KG dehydrogenase, altering TCA flux [7].
    • ACSF3 activity links mitochondrial malonyl-CoA pools to α-KG homeostasis, influencing epigenetic modifications via α-KG-dependent dioxygenases [7].

    Mitochondrial malonyl-CoA pathway:
    $$
    \text{Malonate} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACSF3}} \text{Malonyl-CoA} + \text{AMP} + \text{PPi}
    $$
    [7]

    Hydrogen Bond Acceptor Count

    24

    Hydrogen Bond Donor Count

    10

    Exact Mass

    860.13160761 g/mol

    Monoisotopic Mass

    860.13160761 g/mol

    Heavy Atom Count

    55

    Appearance

    Assay:≥95%A crystalline solid

    Dates

    Modify: 2023-08-15

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